molecular formula C17H23N5O B2811525 4-Ethyl-6-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine CAS No. 2380098-57-5

4-Ethyl-6-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine

Cat. No.: B2811525
CAS No.: 2380098-57-5
M. Wt: 313.405
InChI Key: JQPOGEDAPWLQPX-UHFFFAOYSA-N
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Description

4-Ethyl-6-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine is a synthetic organic compound characterized by its complex structure, which includes pyrimidine and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-6-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core. This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine core.

    Ethylation: The final step involves the ethylation of the compound, which can be carried out using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, where halides or other leaving groups can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium carbonate (K₂CO₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-Ethyl-6-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-Ethyl-6-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-6-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine is unique due to its specific combination of pyrimidine and piperidine rings, which may confer distinct biological activities and pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

4-ethyl-6-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-3-13-10-18-17(19-11-13)23-15-5-7-22(8-6-15)16-9-14(4-2)20-12-21-16/h9-12,15H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPOGEDAPWLQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCC(CC2)OC3=NC=C(C=N3)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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